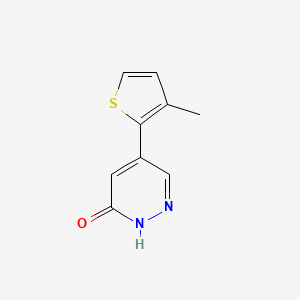![molecular formula C13H14ClNO5 B6633724 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid, also known as CHIM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid involves the inhibition of COX-2 and 5-LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response, and their inhibition by 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid leads to a reduction in inflammation.
Biochemical and Physiological Effects:
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells.
実験室実験の利点と制限
One of the advantages of using 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid in lab experiments is its high purity and good yield. In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid is its potential toxicity, which needs to be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid. One area of research is the development of new derivatives of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid with improved pharmacological properties. Another area of research is the investigation of the potential of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are also needed to understand the potential toxicity of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid and its effects on different cell types.
Conclusion:
In conclusion, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid is a promising chemical compound with potential applications in various fields. Its synthesis method is well established, and its mechanism of action is well understood. 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and further studies are needed to explore its potential as a therapeutic agent.
合成法
The synthesis of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid involves the reaction of 2-chloro-5-hydroxybenzoic acid with N,N-dimethylmorpholine in the presence of triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to obtain 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid. This method has been optimized to yield a high purity product with a good yield.
科学的研究の応用
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
特性
IUPAC Name |
2-[4-(2-chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c14-11-2-1-8(16)5-10(11)13(19)15-3-4-20-9(7-15)6-12(17)18/h1-2,5,9,16H,3-4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKYGVWMIFUAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC(=C2)O)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)
![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
